molecular formula C7H5Br2F B2921869 2,4-Dibromobenzyl fluoride CAS No. 1780254-42-3

2,4-Dibromobenzyl fluoride

Cat. No.: B2921869
CAS No.: 1780254-42-3
M. Wt: 267.923
InChI Key: SZJGAKHDLQYBRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromobenzyl fluoride is an organic compound with the molecular formula C7H5Br2F. It is a derivative of benzyl fluoride, where two bromine atoms are substituted at the 2nd and 4th positions of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromobenzyl fluoride typically involves the bromination of benzyl fluoride. One common method is the electrophilic aromatic substitution reaction, where benzyl fluoride is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd and 4th positions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the handling of bromine and other reactive chemicals .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromobenzyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,4-Dibromobenzyl fluoride involves its interaction with various molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. For example, in biological systems, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby altering the enzyme’s activity .

Comparison with Similar Compounds

  • 2,4-Dibromobenzyl alcohol
  • 2,4-Dibromobenzoic acid
  • 2,4-Difluorobenzyl fluoride

Comparison: 2,4-Dibromobenzyl fluoride is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties compared to its analogs. For instance, 2,4-Dibromobenzyl alcohol lacks the fluorine atom, making it less reactive in certain nucleophilic substitution reactions. Similarly, 2,4-Difluorobenzyl fluoride, with two fluorine atoms instead of bromine, exhibits different reactivity patterns and applications .

Properties

IUPAC Name

2,4-dibromo-1-(fluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2F/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJGAKHDLQYBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.